1,4-Benzodioxan-6-yl methyl ketone
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as benzodiazepines, involves the reaction of exocyclic α,β-unsaturated ketones with 1,2-phenylenediamine in hot ethanol . Another method includes the ytterbium trichloride-catalyzed condensation of o-phenylenediamine and ketones under solvent-free conditions . These methods suggest that 1,4-Benzodioxan-6-yl methyl ketone could potentially be synthesized through similar reactions involving its corresponding unsaturated ketone and appropriate amine under catalytic or acid-catalyzed conditions.
Molecular Structure Analysis
The structure and stereochemistry of the synthesized benzodiazepines are elucidated using various NMR techniques . This implies that for 1,4-Benzodioxan-6-yl methyl ketone, NMR spectroscopy would be a valuable tool for determining its molecular structure and stereochemistry. The papers do not directly discuss the molecular structure of 1,4-Benzodioxan-6-yl methyl ketone, but the techniques used for similar compounds could be applied.
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 1,4-Benzodioxan-6-yl methyl ketone. However, they do describe the synthesis of benzodiazepines and benzothiazepines through reactions involving unsaturated ketones . These reactions typically involve nucleophilic attack on the carbonyl group of the ketone, followed by cyclization. Similar reactions could potentially be used to synthesize derivatives of 1,4-Benzodioxan-6-yl methyl ketone.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Benzodioxan-6-yl methyl ketone are not discussed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesized benzodiazepines and benzothiazepines. These properties are often characterized using techniques like microanalyses, NMR, IR, and mass spectroscopy . For a comprehensive analysis of the physical and chemical properties of 1,4-Benzodioxan-6-yl methyl ketone, similar analytical techniques would be required.
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Synthesis of N-Protected Isoxazol-5-Ones : Antonio Macchia et al. (2022) explored the synthesis of N-protected isoxazol-5-ones using 1,4-conjugate addition, leading to novel methyl ketones. This demonstrates the role of ketones like 1,4-Benzodioxan-6-yl methyl ketone in the synthesis of stable, high-yield compounds (Macchia et al., 2022).
Photodecarbonylation and Radical Trapping : R. Růzicka et al. (2005) conducted a study on dibenzyl ketones, examining the photodecarbonylation process and the trapping of radical intermediates. This research is significant for understanding the reactivity and photochemical properties of compounds like 1,4-Benzodioxan-6-yl methyl ketone (Růzicka et al., 2005).
Fe(OTf)3-Catalyzed Benzylation : Xiaojuan Pan et al. (2014) explored the Fe(OTf)3-catalyzed α-benzylation of aryl methyl ketones, highlighting the use of ketones in Friedel-Crafts alkylation reactions. This research shows the potential of 1,4-Benzodioxan-6-yl methyl ketone in complex organic synthesis (Pan et al., 2014).
Iodine-Promoted Synthesis : Xiao Geng et al. (2019) reported on the iodine-promoted synthesis of benzo[e][1,4]diazepin-3-ones from aryl methyl ketones, showcasing the versatility of ketones in synthesizing complex organic structures (Geng et al., 2019).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWMTAIIYNQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182972 | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Benzodioxan-6-yl methyl ketone | |
CAS RN |
2879-20-1 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-benzodioxan-6-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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